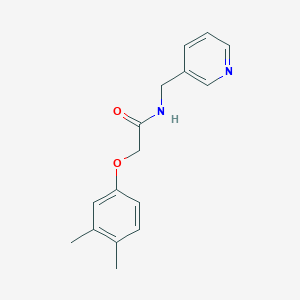
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to a class of compounds known as acetamides and has been studied for its ability to modulate various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is not completely understood, but it is believed to act on various pathways involved in inflammation and pain. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and modulate the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its specificity for certain biological pathways. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to selectively target certain enzymes and receptors involved in inflammation and pain. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is its potential toxicity at high doses. Careful dosing and monitoring are necessary when using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments.
Direcciones Futuras
Future research on 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide could focus on its potential use in the treatment of other disease conditions such as multiple sclerosis and stroke. Further studies could also investigate the potential synergistic effects of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide with other drugs or therapies. Additionally, more research is needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide involves the reaction of 2-(3,4-dimethylphenoxy) acetic acid with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H18N2O2 |
|---|---|
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-12-5-6-15(8-13(12)2)20-11-16(19)18-10-14-4-3-7-17-9-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
Clave InChI |
GANHMGVDJZMTPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C |
SMILES canónico |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)
![3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251737.png)
![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![Ethyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251747.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)

![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)



